molecular formula C12H16O2 B7819795 1-(2-Ethoxy-5-methylphenyl)propan-1-one

1-(2-Ethoxy-5-methylphenyl)propan-1-one

Cat. No.: B7819795
M. Wt: 192.25 g/mol
InChI Key: WUOZZOIWKFFEEO-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-methylphenyl)propan-1-one is a substituted propan-1-one derivative characterized by a phenyl ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents at the 2- and 5-positions, respectively, and a ketone group at the benzylic position.

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-11(13)10-8-9(3)6-7-12(10)14-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZZOIWKFFEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-methylphenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-ethoxy-5-methylbenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-5-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: 1-(2-Ethoxy-5-methylphenyl)propanoic acid

  • Reduction: 1-(2-Ethoxy-5-methylphenyl)propan-1-ol

  • Substitution: Various substituted phenylpropanones depending on the substituent introduced.

Scientific Research Applications

1-(2-Ethoxy-5-methylphenyl)propan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(2-Ethoxy-5-methylphenyl)propan-1-one is similar to other phenylpropanone derivatives, such as 1-(2-hydroxy-5-methoxyphenyl)propan-1-one and 1-(2-ethoxyphenyl)propan-1-one. These compounds differ in the substituents on the benzene ring, which can affect their chemical reactivity and biological activity. The presence of the ethoxy and methyl groups in this compound provides unique properties that distinguish it from other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Ethoxy-5-methylphenyl)propan-1-one with analogs differing in substituents, aromatic systems, or functional groups. Key differences in synthesis, reactivity, and properties are highlighted.

Alkoxy-Substituted Analogs
Compound Name Substituents Key Properties/Applications Synthesis Method Reference
This compound 2-ethoxy, 5-methyl Likely moderate lipophilicity due to ethoxy; potential stability in polar solvents. Not detailed in evidence. -
1-(2-Methoxy-5-methylphenyl)propan-1-one 2-methoxy, 5-methyl Lower lipophilicity vs. ethoxy analog; commercially available. Purchased from Energy Chemical.
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one 2-hydroxy, 5-methoxy Higher polarity due to -OH; used in crystallography studies. Synthesized via acetylation.

Key Findings :

  • Hydroxy substituents (e.g., in 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one) increase hydrogen-bonding capacity, influencing crystallinity and solubility .
Nitro- and Halogen-Substituted Analogs
Compound Name Substituents Key Properties/Applications Synthesis Method Reference
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one 2-hydroxy, 5-methyl, 3-nitro Electron-withdrawing nitro group increases electrophilicity; used in nitration studies. Nitration in acetic acid.
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-bromo, 4-chloro Halogens enhance reactivity in cross-coupling reactions. Halogenation of propanone precursors.

Key Findings :

  • Nitro groups (e.g., in 1-(2-hydroxy-5-methyl-3-nitrophenyl)propan-1-one) deactivate the aromatic ring, directing electrophilic substitutions to specific positions .
  • Halogenated analogs (e.g., 1-(3-bromo-4-chlorophenyl)propan-1-one) exhibit enhanced reactivity in Suzuki-Miyaura coupling due to bromo/chloro substituents .
Cathinone Derivatives (Amino-Substituted Propanones)
Compound Name Substituents Key Properties/Applications Synthesis Method Reference
4-Fluoromethcathinone (4-FMC) 4-fluoro, methylamino Psychoactive; interacts with CNS targets. Water-soluble HCl salt. Purchased from online vendors.
Mephedrone 4-methyl, methylamino Stimulant effects; regulated in many jurisdictions. Commercial synthesis.

Key Findings :

  • Amino-substituted propanones (e.g., 4-FMC) exhibit pharmacological activity due to structural mimicry of neurotransmitters like dopamine .
  • The absence of an amino group in this compound likely eliminates psychoactive properties, distinguishing it from cathinones .
Heteroaromatic Analogs
Compound Name Substituents Key Properties/Applications Synthesis Method Reference
1-(5-methylthiophen-2-yl)propan-1-one Thiophene ring, 5-methyl Electron-rich thiophene enhances conjugation; used in optoelectronics. Not detailed in evidence.
1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one Benzodioxole ring Fused ring system increases stability; synthesized via flow chemistry. Continuous acylation in flow reactor.

Key Findings :

  • Thiophene-based analogs (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) exhibit altered electronic properties compared to phenyl derivatives, impacting UV absorption and reactivity .
  • Benzodioxole derivatives (e.g., 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one) demonstrate improved thermal stability due to the fused ring system .

Biological Activity

1-(2-Ethoxy-5-methylphenyl)propan-1-one, also known as ethyl 2-(2-ethoxy-5-methylphenyl) propanoate, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O2
  • CAS Number : [28690170]

The compound features an ethoxy group and a methyl-substituted phenyl ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may influence several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in mood regulation and pain perception.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has demonstrated selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for therapeutic applications.

Cell LineIC50 (µM)Notes
MCF-7 (Breast Cancer)15Significant reduction in viability
HeLa (Cervical Cancer)20Induction of apoptosis observed
Normal Fibroblasts>50Minimal cytotoxicity

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL, suggesting its potential as an antibacterial agent .

Cytotoxicity Assessment

In a comparative study involving various compounds, this compound was tested against several cancer cell lines. The findings highlighted its selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM, while normal fibroblasts showed resilience at higher concentrations .

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